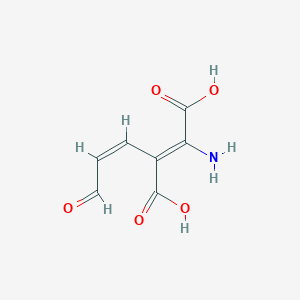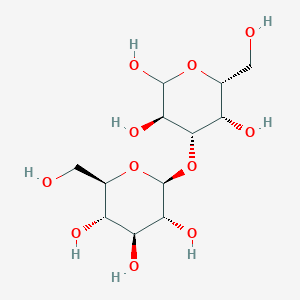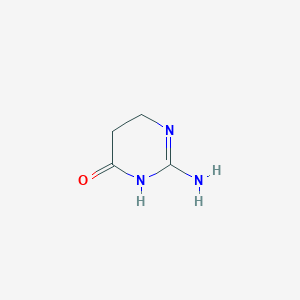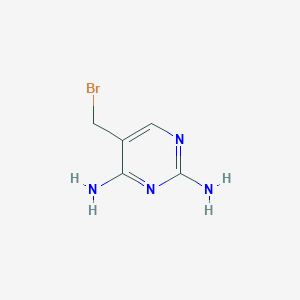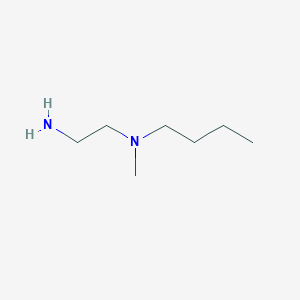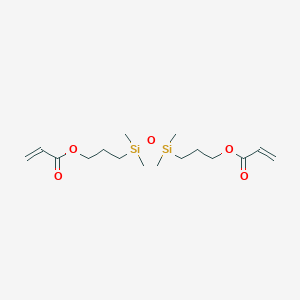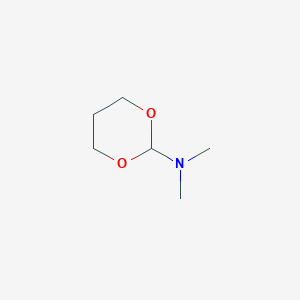
N,N-Dimethyl-1,3-dioxan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1,3-dioxan-2-amine, also known as DMDOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has a unique chemical structure that makes it a useful tool in the field of biochemistry and physiology.
Mecanismo De Acción
N,N-Dimethyl-1,3-dioxan-2-amine is a reactive molecule that can undergo various chemical reactions, including oxidation and reduction. This molecule can act as a powerful oxidant, which makes it a useful tool in organic synthesis and chemical biology.
Efectos Bioquímicos Y Fisiológicos
N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have various biochemical and physiological effects. This molecule has been shown to have potential as an anti-cancer agent, as it can induce cell death in cancer cells. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine has been shown to have potential as an anti-inflammatory agent, as it can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Dimethyl-1,3-dioxan-2-amine has several advantages for use in lab experiments. This molecule is stable under a wide range of conditions, which makes it a useful tool for various chemical reactions. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine is relatively easy to synthesize, which makes it accessible to researchers.
However, N,N-Dimethyl-1,3-dioxan-2-amine also has some limitations for use in lab experiments. This molecule can be toxic in high concentrations, which requires careful handling. Additionally, N,N-Dimethyl-1,3-dioxan-2-amine can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for research on N,N-Dimethyl-1,3-dioxan-2-amine. One potential area of research is the development of new synthetic methods for this molecule, which could make it more accessible to researchers. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N,N-Dimethyl-1,3-dioxan-2-amine. Finally, N,N-Dimethyl-1,3-dioxan-2-amine could be used as a starting point for the development of novel compounds with potential therapeutic applications.
Métodos De Síntesis
N,N-Dimethyl-1,3-dioxan-2-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethoxypropane with sodium hydride, followed by the reaction with dimethylamine. The resulting product is then purified through column chromatography to obtain pure N,N-Dimethyl-1,3-dioxan-2-amine.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1,3-dioxan-2-amine has been used in various scientific research applications, including the synthesis of novel compounds, drug discovery, and chemical biology. This molecule has been shown to have potential as a building block for the synthesis of other compounds, such as amino acids and peptides.
Propiedades
Número CAS |
19449-32-2 |
|---|---|
Nombre del producto |
N,N-Dimethyl-1,3-dioxan-2-amine |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,3-dioxan-2-amine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3 |
Clave InChI |
SSGCBTSVDLLNIP-UHFFFAOYSA-N |
SMILES |
CN(C)C1OCCCO1 |
SMILES canónico |
CN(C)C1OCCCO1 |
Otros números CAS |
19449-32-2 |
Pictogramas |
Flammable |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



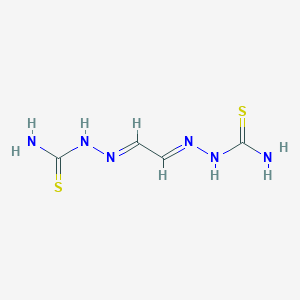

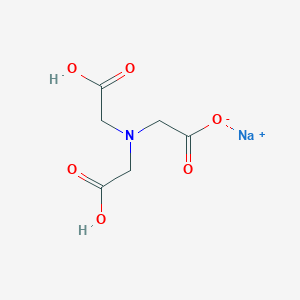
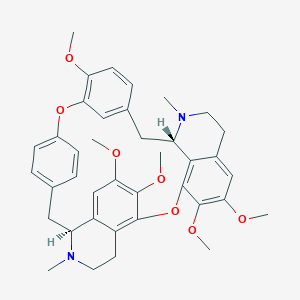
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)

